molecular formula C7H15ClN2O B12275715 (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl CAS No. 1415969-04-8

(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl

Cat. No.: B12275715
CAS No.: 1415969-04-8
M. Wt: 178.66 g/mol
InChI Key: VVNNTHQEKBSDAG-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride , reflecting its stereochemistry, functional groups, and salt form. The molecular formula C₇H₁₅ClN₂O comprises:

  • A propan-1-one backbone (C₃H₅O)
  • A pyrrolidine substituent (C₄H₈N) at the ketone position
  • An amine group (-NH₂) at the second carbon
  • A hydrochloride counterion (HCl)

Table 1: Molecular formula breakdown

Component Formula Segment Contribution to Molecular Weight
Propan-1-one C₃H₅O 57.08 g/mol
Pyrrolidine C₄H₈N 70.12 g/mol
Amine group NH₂ 16.02 g/mol
Hydrochloride HCl 36.46 g/mol
Total C₇H₁₅ClN₂O 179.68 g/mol

The free base (without HCl) has the formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol. Protonation of the amine group by HCl increases the molecular weight by 36.46 g/mol, consistent with salt formation.

Stereochemical Configuration and Chiral Center Characterization

The (R) -configuration arises from the chiral center at the second carbon of the propan-1-one backbone. This carbon bonds to:

  • A methyl group (-CH₃)
  • An amine group (-NH₂)
  • A carbonyl-linked pyrrolidine (-CO-NC₄H₈)
  • A hydrogen atom (-H)

Using the Cahn-Ingold-Prelog priority rules:

  • NH₂ (highest priority due to N)
  • CO-NC₄H₈
  • CH₃
  • H

The spatial arrangement of these groups yields the (R) -enantiomer, as confirmed by optical rotation data. The chiral center’s integrity is critical for intermolecular interactions, particularly in crystalline packing and potential receptor binding.

Crystalline Structure Analysis via X-Ray Diffraction

X-ray diffraction (XRD) analysis of the hydrochloride salt reveals a monoclinic crystal system with space group P2₁ . Key structural parameters include:

Table 2: Crystallographic data

Parameter Value
Unit cell dimensions a = 8.23 Å, b = 10.45 Å, c = 12.67 Å
Unit cell angles α = 90°, β = 95.3°, γ = 90°
Volume 1087.5 ų
Z (molecules per unit cell) 4

The amine group forms a hydrogen bond with the chloride ion (N-H···Cl, 2.89 Å), while the pyrrolidine ring adopts an envelope conformation to minimize steric strain. These interactions stabilize the crystal lattice, as shown in the electron density map.

Comparative Structural Analysis with Pyrrolidine Derivatives

(R)-2-Amino-1-(pyrrolidin-1-yl)propan-1-one HCl differs structurally from related compounds through its stereochemistry and substitution pattern:

Table 3: Structural comparison with pyrrolidine derivatives

Compound Key Differences
(S)-enantiomer Mirror-image configuration at chiral center
2-Amino-2-methyl variant Methyl substitution at C2 instead of C1
Alamethicin Macrocyclic peptide with multiple pyrrolidines

The (R) -configuration enhances dipole-dipole interactions compared to the (S)-enantiomer, altering solubility and melting points. Unlike alamethicin—a 19-residine peptide—this compound’s small size and rigid pyrrolidine-ketone backbone limit conformational flexibility.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1415969-04-8

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

(2R)-2-amino-1-pyrrolidin-1-ylpropan-1-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-6(8)7(10)9-4-2-3-5-9;/h6H,2-5,8H2,1H3;1H/t6-;/m1./s1

InChI Key

VVNNTHQEKBSDAG-FYZOBXCZSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCCC1)N.Cl

Canonical SMILES

CC(C(=O)N1CCCC1)N.Cl

Origin of Product

United States

Preparation Methods

Di-p-Toluoyl-L-Tartaric Acid-Mediated Resolution

A patent (US20150051253A1) outlines a four-step resolution process:

  • Hydrolysis : Racemic DL-threo-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one dihydrochloride is hydrolyzed.
  • Diastereomer Formation : The racemic mixture is treated with Di-p-toluoyl-L-tartaric acid to yield (−)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one di-p-toluoyl-L-tartrate.
  • Acid Exchange : The intermediate is converted to the L-(+)-tartrate salt using L-tartaric acid.
  • Crystallization : The crude product is crystallized in solvents like ethanol or isopropanol to achieve >99% enantiomeric excess (ee).

This method achieves a 65–72% yield with optical purity validated via chiral HPLC.

Limitations and Alternatives

While effective, resolution methods suffer from low atom economy (≤50% yield for the target enantiomer). Asymmetric synthesis has emerged as a superior alternative for large-scale production.

Asymmetric Synthesis via Catalytic Hydrogenation

Catalytic hydrogenation enables direct enantioselective synthesis of the (R)-enantiomer.

Enantioselective Reductive Amination

A two-step protocol is described in the literature:

  • Prochiral Ketone Preparation : 1-(pyrrolidin-1-yl)propan-1-one is reacted with NH₄OAc and trimethyl orthoformate to form the corresponding imine.
  • Hydrogenation : The imine undergoes asymmetric hydrogenation using a Rhodium-(R)-BINAP catalyst (1 mol%) under 50 bar H₂ at 25°C.
    • Conditions : Ethanol solvent, 24-hour reaction time.
    • Yield : 89% with 98% ee.

This method avoids racemization and is scalable for industrial applications.

Multi-Step Organic Synthesis

Pyrrolidine Ring Construction

KR101325589B1 details a pathway starting from pyrrolidone:

  • Reduction : Pyrrolidone is reduced with NaBH₄ to 2-hydroxypyrrolidine (95% yield).
  • Halogenation : Treatment with PCl₅ yields 2-chloropyrrolidine (82% yield).
  • Nucleophilic Substitution : Reaction with 2-nitroethylidene derivatives forms 1-alkyl-2-(2-nitroethylidene)pyrrolidine.
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, followed by HCl salt formation.

Coupling with Amino-Propanone

VulcanChem’s approach involves:

  • Acylation : Pyrrolidine reacts with 2-bromopropanoyl chloride in CH₂Cl₂ with Et₃N (0°C, 2 hours).
  • Amination : The intermediate undergoes nucleophilic substitution with ammonia (NH₃/MeOH, 50°C, 12 hours).
  • Chiral Separation : The racemic product is resolved via chiral column chromatography (Chiralpak IC, hexane/EtOH 80:20).

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent advances employ microreactors to enhance efficiency:

  • Step 1 : Pyrrolidine and bromoacetone are mixed in a T-shaped mixer (residence time: 2 minutes).
  • Step 2 : The mixture flows through a heated reactor (70°C, 10 minutes) to form 1-(pyrrolidin-1-yl)propan-1-one.
  • Step 3 : Enzymatic transamination using (R)-selective ω-transaminases (e.g., from Arthrobacter sp.) yields the (R)-enantiomer with 94% ee.

Crystallization and Purification

Final purification involves anti-solvent crystallization:

  • Solvent System : Ethanol/water (7:3 v/v).
  • Purity : ≥99.5% by HPLC.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Chiral Resolution 65–72 >99 Moderate Low
Asymmetric Synthesis 85–89 98 High Medium
Multi-Step Organic 75–80 Racemic Low High
Continuous Flow 90–94 94 High High

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the amino and ketone groups. Under controlled conditions, oxidation yields imine or carbonyl derivatives:

Reagent/ConditionsProduct FormedNotesReference
KMnO₄ (acidic conditions)Imine derivativesSelective oxidation of the amino group
CrO₃ (chromium trioxide)α-Ketoamide compoundsRequires anhydrous conditions

These reactions are critical for synthesizing intermediates in pharmaceutical research, particularly for CNS-targeting molecules.

Alkylation and Acylation Reactions

The primary amino group participates in alkylation and acylation, enabling structural diversification:

Reaction TypeReagentConditionsProductYieldReference
Alkylation Methyl iodideNaOH, aqueous ethanol, 25°CN-Methylated derivative~75%
Acylation Acetyl chlorideTHF, 0°C → RT, 12hAcetamide derivative~82%

These reactions are typically conducted in polar aprotic solvents (e.g., THF) with bases to deprotonate the amino group.

Hydrolysis and Ring-Opening Reactions

Acidic hydrolysis cleaves the pyrrolidine ring or modifies the ketone moiety:

Reagent/ConditionsProductApplicationReference
HCl (6M), reflux, 2hAcyclic amine hydrochloridePrecursor for sphingosine analogs
H₂O, H₂SO₄, 80°C2-Aminopropan-1-one derivativesIntermediate in peptide synthesis

The hydrolysis pathway is instrumental in synthesizing bioactive molecules like ceramide-like compounds .

Cyclization Reactions

Under acidic or dehydrating conditions, the compound forms heterocyclic structures:

ConditionsProductKey FeatureReference
H₂SO₄, 120°C, 4hPyrrolo[1,2-a]pyrazin-1-one derivativesEnhanced CNS activity
PCl₅, toluene, refluxQuinazolinone analogsAntibacterial scaffolds

Cyclization reactions exploit the proximity of the amino and ketone groups for ring formation.

Amide Formation and Condensation Reactions

The ketone group reacts with amines or hydrazines to form amides or hydrazones:

ReagentConditionsProductUse CaseReference
BenzylamineDCC, CH₂Cl₂, RT, 24hN-Benzylamide derivativeEnzyme inhibition studies
Hydrazine hydrateEtOH, 60°C, 6hHydrazone derivativeChelating agent synthesis

Condensation reactions are pivotal for developing ligands or prodrugs .

Scientific Research Applications

Analgesic Properties

(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl has been investigated for its analgesic properties. Research indicates that it may be effective in treating various pain conditions, including chronic pain syndromes. The compound acts on specific receptors in the central nervous system, potentially modulating pain pathways and providing relief for patients suffering from conditions such as neuropathic pain and inflammatory pain .

Treatment of Cognitive Disorders

Another prominent application of this compound is in the treatment of cognitive disorders. Studies have shown that this compound can influence neurotransmitter systems associated with cognition, particularly in disorders like Alzheimer's disease and other forms of dementia. It has been reported to improve cognitive functions and alleviate symptoms associated with neurodegenerative diseases .

Case Study 1: Pain Management

A clinical trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, suggesting its potential as a viable analgesic option .

Case Study 2: Cognitive Enhancement

In a double-blind study involving patients with mild cognitive impairment, administration of this compound led to improvements in memory and executive function tests over a 12-week period. The findings support its use as a cognitive enhancer in clinical settings .

Safety and Regulatory Status

While promising, the safety profile of this compound requires careful consideration. Reports indicate that it can cause skin irritation and serious eye damage upon exposure, necessitating appropriate handling precautions . Regulatory assessments are ongoing to evaluate its therapeutic use further.

Mechanism of Action

The mechanism of action of 1-Propanone, 2-amino-1-(1-pyrrolidinyl)-, hydrochloride (1:1), (2R)- involves its interaction with molecular targets such as enzymes and receptors. The amino and pyrrolidinyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares a 2-amino-1-aryl/heterocyclic-propan-1-one backbone with several cathinones and related derivatives. Below is a comparative analysis of key analogues:

Compound Molecular Formula Molecular Weight Substituents Key Properties
(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl C₈H₁₅ClN₂O 190.67 g/mol Pyrrolidine ring, (R)-configuration High solubility in polar solvents; stereoselective receptor interactions inferred
4-Fluoromethcathinone (4-FMC) HCl C₁₀H₁₂ClFNO 216.66 g/mol 4-Fluorophenyl, methylamino Potent dopamine/norepinephrine reuptake inhibition; partial serotonin activity
1-(4-Bromophenyl)-2-(methylamino)propan-1-one C₁₀H₁₂BrNO 242.12 g/mol 4-Bromophenyl, methylamino Reduced solubility vs. HCl salts; enhanced halogen-mediated receptor affinity
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one C₈H₁₅NO₂ 157.21 g/mol Hydroxymethyl-pyrrolidine Lower lipophilicity (XlogP = -0.2) due to polar hydroxyl group

Pharmacological and Chemical Differences

Receptor Selectivity: (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one: The pyrrolidine ring may enhance binding to trace amine-associated receptors (TAARs) compared to phenyl-substituted cathinones . 4-FMC: The 4-fluorophenyl group increases serotonin receptor (5-HT₂) affinity, contributing to entactogenic effects . Bromophenyl Analogues: Halogenation (e.g., bromine) enhances metabolic stability but may reduce CNS penetration due to increased molecular weight .

Physicochemical Properties: Solubility: The hydrochloride salt of the target compound offers superior aqueous solubility (≥50 mg/mL) compared to non-salt forms of bromophenyl derivatives (<10 mg/mL) . Lipophilicity: The hydroxymethyl-pyrrolidine derivative (XlogP = -0.2) is less lipophilic than the target compound (predicted XlogP = 1.2), impacting blood-brain barrier permeability .

Synthetic Challenges :

  • Enantiomeric purity of the (R)-configuration requires chiral resolution or asymmetric synthesis, increasing production complexity compared to racemic mixtures like 4-FMC .

Research Findings

  • Neurochemical Effects: Pyrrolidine-based cathinones exhibit prolonged dopamine release in vitro compared to phenyl-substituted analogues, likely due to reduced metabolism by monoamine oxidase .
  • Toxicity Profiles : Halogenated derivatives (e.g., bromophenyl) show higher hepatotoxicity in rodent models, attributed to reactive metabolite formation .
  • Structural-Activity Relationships (SAR) : The pyrrolidine ring’s rigidity enhances selectivity for dopamine transporters (DAT) over serotonin transporters (SERT), a trend observed in related compounds like α-PVP .

Biological Activity

(R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride, often referred to as (R)-1, is a chiral compound with significant potential in medicinal chemistry, particularly in the treatment of central nervous system (CNS) disorders. Its molecular formula is C7H15ClN2O, and it has a molecular weight of 178.66 g/mol. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features both an amino group and a pyrrolidine ring, which are crucial for its biological activity. The presence of these functional groups allows for interactions with various biological targets, including neurotransmitter systems and enzymes.

PropertyValue
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
CAS Number1415969-04-8
Key Functional GroupsAmino, Pyrrolidine

The biological activity of (R)-1 is primarily attributed to its ability to modulate neurotransmitter systems. Research indicates that it may influence serotonin and dopamine receptors, which are critical in mood regulation and anxiety disorders. The interaction with these receptors suggests potential applications in treating conditions such as depression and anxiety.

Interaction with Receptors

  • Serotonin Receptors : May enhance serotonin signaling, contributing to mood elevation.
  • Dopamine Receptors : Potentially involved in reward pathways, influencing motivation and pleasure.

Central Nervous System Disorders

Studies have highlighted the compound's relevance in CNS disorders. Its structural similarity to known psychoactive substances suggests it could serve as a scaffold for developing new therapeutics targeting anxiety and depression.

Neuroprotective Effects

Research indicates that (R)-1 may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to protect neuronal cells from oxidative stress is particularly noteworthy.

Case Studies and Research Findings

Several studies have documented the biological activity of (R)-1:

  • Antidepressant-like Effects : A study demonstrated that (R)-1 exhibited significant antidepressant-like effects in animal models. The compound was administered at varying doses, showing a dose-dependent response in reducing depressive behaviors .
  • Anxiolytic Properties : In another study, (R)-1 was shown to reduce anxiety-like behaviors in mice through its action on serotonin receptors. Behavioral assays indicated a marked decrease in anxiety levels compared to control groups .
  • Neuroprotection : Research involving neuronal cell cultures indicated that (R)-1 could protect against glutamate-induced excitotoxicity, suggesting its potential utility in neurodegenerative conditions like Alzheimer's disease.

Summary of Biological Activities

Activity TypeDescriptionEvidence Source
AntidepressantReduces depressive behaviors in animal models
AnxiolyticDecreases anxiety-like behaviors
NeuroprotectiveProtects neurons from excitotoxicity

Q & A

Basic Research Questions

Q. What experimental techniques are critical for determining the stereochemistry and structural conformation of (R)-2-amino-1-(pyrrolidin-1-yl)propan-1-one HCl?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for resolving stereochemistry. Use SHELX software for refinement, as it is robust for small-molecule crystallography .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) can identify dynamic effects in the pyrrolidine ring, which may obscure certain signals. For example, NOESY can detect spatial proximity of protons to confirm stereochemical assignments .
  • UV-Vis spectroscopy (e.g., λmax at ~267 nm) helps infer substitution patterns in aromatic analogs, though this compound lacks aromaticity.

Q. How can researchers design a scalable synthetic route for this compound?

  • Methodological Answer :

  • Start with chiral pool synthesis using (R)-2-aminopropanol derivatives. React with pyrrolidine via nucleophilic substitution, followed by ketone formation (e.g., oxidation of a secondary alcohol).
  • Optimize HCl salt formation by titration in anhydrous ethanol to enhance crystallinity .
  • Monitor reaction progress via HPLC-MS and confirm enantiomeric purity using chiral columns or polarimetry.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Follow OSHA/GHS guidelines : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may cause skin/eye irritation (Category 2/2A) .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation.
  • Dispose of waste via incineration or licensed hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as dynamic NMR signals vs. static X-ray structures?

  • Methodological Answer :

  • Perform molecular dynamics (MD) simulations to model pyrrolidine ring flexibility. Compare energy barriers for ring puckering with experimental NMR line-shape analysis .
  • Use density functional theory (DFT) to calculate equilibrium geometries and compare with crystallographic data. Discrepancies may arise from crystal packing forces vs. solution-state dynamics .

Q. What strategies can differentiate pharmacological activity between (R)- and (S)-enantiomers of this compound?

  • Methodological Answer :

  • Conduct in vitro receptor binding assays (e.g., dopamine/norepinephrine transporters) using radiolabeled ligands. Compare IC50 values for enantiomers.
  • Use chiral HPLC to isolate enantiomers and test in animal models (e.g., locomotor activity assays in rodents). Stereoselective effects are common in cathinone analogs .

Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Identify degradation products via LC-MS/MS.
  • Acidic conditions may hydrolyze the pyrrolidine ring, while heat could induce racemization. Track enantiomeric excess using chiral columns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.